molecular formula C28H30ClNO4S B062560 盐酸阿索昔芬 CAS No. 182133-27-3

盐酸阿索昔芬

货号 B062560
CAS 编号: 182133-27-3
分子量: 512.1 g/mol
InChI 键: NHSNLUIMAQQXGR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Arzoxifene hydrochloride is a selective estrogen receptor modulator (SERM) that has estrogen-agonist effects on bone and lipid metabolism and estrogen-antagonist effects on breast and uterine tissue . It was investigated for use in the treatment of breast cancer, osteoporosis, and endometrial cancer .


Synthesis Analysis

The development of the arzoxifene hydrochloride drug substance manufacturing process was first done via a traditional approach and subsequently via an enhanced approach. This provides an informative case study in quality by design (QbD). The primary focus of this paper is to illustrate the impact and advantages of QbD on the impurity control strategy .


Molecular Structure Analysis

Arzoxifene hydrochloride is a small molecule with a chemical formula of C28H29NO4S. Its average weight is 475.6 and its monoisotopic weight is 475.181729592 .


Chemical Reactions Analysis

Arzoxifene hydrochloride is a selective estrogen receptor modulator (SERM) which antagonizes estrogen in mammary and uterine tissue, but acts as an estrogen receptor agonist in bone tissue .


Physical And Chemical Properties Analysis

Arzoxifene hydrochloride is a solid compound with a molecular weight of 475.6. Its chemical formula is C28H29NO4S .

科学研究应用

  1. 乳腺癌的化学预防和治疗

    • 阿索昔芬在预防由致癌物亚硝基甲脲诱发的乳腺癌方面很有效,并且在这方面比雷洛昔芬更有效。它在乳腺组织中表现出很强的抗雌激素活性,并且缺乏子宫激动剂活性,使其成为乳腺癌化学预防和治疗的候选药物 (Suh 等人,2001Fabian 等人,2004)。
  2. 对骨密度的影响

    • 在骨量正常至低的绝经后妇女中,阿索昔芬显着增加了脊柱和臀部的骨密度,而不会对子宫和子宫内膜产生不利影响。这表明其在治疗和预防骨质疏松症方面的潜力 (Bolognese 等人,2009)。
  3. 对子宫内膜癌的影响

    • 阿索昔芬显示出作为子宫内膜癌治疗的希望。它对抗雌激素对乳房和子宫内膜的作用,同时对骨骼和血脂产生雌激素激动剂作用。临床试验表明,在转移性或复发性子宫内膜癌患者中,20 mg/天的剂量具有显着疗效,毒性最小 (Burke 和 Walker,2003)。
  4. 制药生产中的质量源于设计

    • 阿索昔芬的开发过程提供了质量源于设计 (QbD) 的案例研究。QbD 方法让我们对其制造过程和杂质控制策略有了更透彻的了解,从而形成了一套更完整、更稳健的规范和分析方法 (Castle 和 Forbes,2013)。
  5. 其他临床研究

    • 各种临床研究评估了阿索昔芬在不同背景下的疗效,包括其对乳腺钼靶密度的影响、乳腺癌中的生物标志物调节,以及作为乳腺癌治疗中化疗的辅助手段 (Kimler 等人,2006Freddie 等人,2004)。

安全和危害

When handling arzoxifene hydrochloride, it’s important to avoid dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

未来方向

Despite early promise as the “ideal SERM”, results from a phase III trial have relegated arzoxifene to research in breast cancer prevention and osteoporosis treatment . Further studies and clinical trials may provide more insights into the potential applications of arzoxifene hydrochloride.

属性

IUPAC Name

2-(4-methoxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)phenoxy]-1-benzothiophen-6-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO4S.ClH/c1-31-22-8-5-20(6-9-22)28-27(25-14-7-21(30)19-26(25)34-28)33-24-12-10-23(11-13-24)32-18-17-29-15-3-2-4-16-29;/h5-14,19,30H,2-4,15-18H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSNLUIMAQQXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939527
Record name 2-(4-Methoxyphenyl)-3-{4-[2-(piperidin-1-yl)ethoxy]phenoxy}-1-benzothiophene-6-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arzoxifene hydrochloride

CAS RN

182133-27-3
Record name Arzoxifene hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182133-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arzoxifene hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182133273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methoxyphenyl)-3-{4-[2-(piperidin-1-yl)ethoxy]phenoxy}-1-benzothiophene-6-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARZOXIFENE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU88PI0433
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arzoxifene hydrochloride
Reactant of Route 2
Reactant of Route 2
Arzoxifene hydrochloride
Reactant of Route 3
Reactant of Route 3
Arzoxifene hydrochloride
Reactant of Route 4
Arzoxifene hydrochloride
Reactant of Route 5
Reactant of Route 5
Arzoxifene hydrochloride
Reactant of Route 6
Reactant of Route 6
Arzoxifene hydrochloride

Citations

For This Compound
30
Citations
X Rabasseda, P Leeson, J Castaner - Drugs of the Future, 1999 - access.portico.org
Menopause, or the end of menstruation, develops at around 51 years of age in women in developed countries. It can be divided into four phases: premenopause, corresponding to the …
Number of citations: 6 access.portico.org
RW Downs, AM Moffett, A Ghosh, DA Cox… - Osteoporosis …, 2010 - Springer
… Arzoxifene hydrochloride is a selective estrogen receptor modulator (SERM), also termed an estrogen agonist/antagonist, that has estrogen-agonist effects on bone and lipid …
Number of citations: 18 link.springer.com
DL Kendler, S Palacios, DA Cox, J Stock, J Alam… - Osteoporosis …, 2012 - Springer
… Arzoxifene hydrochloride is a benzothiophene selective estrogen receptor modulator (SERM), shown in preclinical studies to have increased bioavailability and potency over raloxifene …
Number of citations: 18 link.springer.com
BC Castle, RA Forbes - Journal of Pharmaceutical Innovation, 2013 - Springer
… Development of the arzoxifene hydrochloride drug substance manufacturing process, first … , we have designed quality into the arzoxifene hydrochloride drug substance. As a result, real-…
Number of citations: 12 link.springer.com
SK Dotterer, RA Forbes, CL Hammill - Journal of pharmaceutical and …, 2011 - Elsevier
… This strategy is exemplified for two susceptible compounds under development in our laboratories, arzoxifene hydrochloride, a phenol-containing compound, and enzastaurin …
Number of citations: 14 www.sciencedirect.com
AU Buzdar - Breast Cancer, 2001 - Springer
… Arzoxifene hydrochloride (LY353381) is a SERM 3 or a benzothiophene SERM that is structurally related to raloxifene. Arzoxifene hydrochloride … efficacy of arzoxifene hydrochloride and …
Number of citations: 1 link.springer.com
SR Goldstein, HP Bhattoa, P Neven, DA Cox… - Menopause, 2012 - journals.lww.com
… Between July 2004 and May 2005, postmenopausal women were randomly assigned to a once-daily dose of 20 mg arzoxifene hydrochloride or placebo administered orally in tablet …
Number of citations: 11 journals.lww.com
MC Pinder, AU Buzdar - Breast Cancer 2nd edition, 2008 - Springer
… Arzoxifene hydrochloride (LY353381) is a SERM 3 (a benzothiphene SERM) that is structurally related to raloxifene. Arzoxifene hydrochloride has antitumor activity significantly …
Number of citations: 4 link.springer.com
IB Engelsen, LA Akslen, HB Salvesen - Apmis, 2009 - Wiley Online Library
… NCT00003669 SERM Arzoxifene Hormone therapy with arzoxifene hydrochloride in treating women with recurrent, advanced or metastatic EC …
Number of citations: 141 onlinelibrary.wiley.com
Z Qin, I Kastrati, REP Chandrasena, H Liu… - Journal of medicinal …, 2007 - ACS Publications
The regulation of estrogenic and antiestrogenic effects of selective estrogen receptor modulators (SERMs) is thought to underlie their clinical use. Most SERMs are polyaromatic …
Number of citations: 164 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。